molecular formula C18H22N2O4 B5837600 N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine

Cat. No.: B5837600
M. Wt: 330.4 g/mol
InChI Key: RHKOYSBGTMNUJW-UHFFFAOYSA-N
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Description

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine is a complex organic compound characterized by its unique structure, which includes a nitro group, methoxy groups, and a phenylethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine typically involves multiple steps. One common route starts with the preparation of 4,5-dimethoxy-2-nitrobenzyl alcohol, which is then converted to the corresponding bromide or chloroformate. This intermediate is then reacted with N-methyl-2-phenylethanamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium on carbon for hydrogenation, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy groups could yield a variety of functionalized derivatives .

Scientific Research Applications

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a photolabile protecting group in biochemical studies.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine involves its interaction with specific molecular targets. The nitro group can undergo photolysis, releasing reactive intermediates that can interact with biological molecules. This property makes it useful as a photolabile protecting group in biochemical studies .

Properties

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-19(10-9-14-7-5-4-6-8-14)13-15-11-17(23-2)18(24-3)12-16(15)20(21)22/h4-8,11-12H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKOYSBGTMNUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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